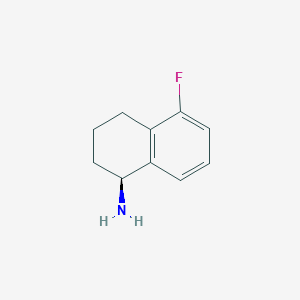

(1S)-5-Fluoro-1,2,3,4-tetrahydronaphthylamine

Description

(1S)-5-Fluoro-1,2,3,4-tetrahydronaphthylamine (CAS: 1212972-62-7) is a chiral amine derivative of 1,2,3,4-tetrahydronaphthalene (tetralin) with a fluorine substituent at position 5 and an (S)-configured amine at position 1. Its hydrochloride salt (CAS: 2089388-88-3) is commonly used in pharmaceutical research, particularly in the development of central nervous system (CNS) therapeutics due to its structural similarity to neurotransmitters like dopamine . The fluorine atom enhances bioavailability and metabolic stability by modulating electronic and steric properties, as seen in fluorinated pharmaceuticals generally .

Properties

IUPAC Name |

(1S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYUGHNOJHWIJX-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-5-Fluoro-1,2,3,4-tetrahydronaphthylamine typically involves the fluorination of 1,2,3,4-tetrahydronaphthylamine. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This method allows for better control over reaction conditions and can be more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S)-5-Fluoro-1,2,3,4-tetrahydronaphthylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-ketones, while reduction can produce various fluoro-amines.

Scientific Research Applications

(1S)-5-Fluoro-1,2,3,4-tetrahydronaphthylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-5-Fluoro-1,2,3,4-tetrahydronaphthylamine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Halogenation significantly influences pharmacological activity. Key analogs include:

Key Insights :

Alkyl and Aryl-Substituted Derivatives

Substituents like methoxy or alkyl groups modulate solubility and receptor interactions:

Key Insights :

Stereochemical Variants

Enantiomeric forms exhibit distinct biological activities:

Key Insights :

- The (S)-configuration in the target compound is critical for optimal receptor binding, as seen in CNS-targeted drugs .

- Racemic mixtures are less pharmacologically active due to competing enantiomer effects .

Pharmacological and Physicochemical Properties

- Bioavailability : Fluorine at position 5 reduces basicity of the amine, enhancing membrane permeability .

- Metabolic Stability: Fluorinated analogs resist cytochrome P450 oxidation compared to non-halogenated derivatives .

- Solubility : Hydrochloride salts (e.g., CAS 2089388-88-3) improve aqueous solubility for formulation .

Biological Activity

(1S)-5-Fluoro-1,2,3,4-tetrahydronaphthylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its structural characteristics, biological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHFN

- Molecular Weight : 165.21 g/mol

- CAS Number : 1267865-81-5

- SMILES Notation : C1CC(C2=C(C1)C(=CC=C2)F)N

The compound features a tetrahydronaphthalene core with a fluorine substituent at the 5-position and an amine functional group. This unique structure may contribute to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, which include:

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine receptors. Its structural similarity to known psychoactive substances suggests potential dopaminergic activity.

- Antidepressant Effects : Preliminary studies have indicated that compounds with similar structures may possess antidepressant properties. Further research is necessary to confirm these effects specifically for this compound.

Toxicological Profile

Limited toxicological data are available; however, compounds in this class should be evaluated for safety through standard assays. The absence of extensive literature highlights the need for further investigation into the compound's safety profile.

Research Findings and Case Studies

While specific case studies on this compound are sparse, related compounds have been investigated in various contexts:

| Study | Findings |

|---|---|

| Study on Fluorinated Tetrahydronaphthalenes | Investigated the binding affinity to dopamine receptors; some analogs showed promising results indicating potential as antidepressants or anxiolytics. |

| Neuropharmacology Research | Similar compounds demonstrated modulation of serotonin pathways; implications for mood disorders treatment were discussed. |

| Toxicity Assessments | General assessments indicated low toxicity in animal models for related tetrahydronaphthalene derivatives. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S)-5-fluoro-1,2,3,4-tetrahydronaphthylamine, and how do reaction conditions influence enantiomeric purity?

- Answer : The synthesis typically involves catalytic hydrogenation of fluorinated naphthalene precursors. For example, hydrogenation under 2–5 bar H₂ pressure with palladium catalysts in ethyl acetate at 70°C is a common method . Enantiomeric purity is achieved via chiral resolution or asymmetric hydrogenation, where solvent choice (e.g., polar aprotic solvents) and catalyst loading (e.g., Pd/C vs. chiral catalysts) critically impact stereoselectivity. Characterization of intermediates by chiral HPLC (e.g., using amylose-based columns) is recommended to confirm enantiomeric excess .

Q. How can the fluorination position (C5) in the tetrahydronaphthylamine scaffold affect electronic properties and reactivity?

- Answer : The C5-fluoro substituent introduces electron-withdrawing effects, altering the electron density of the aromatic ring. This can be quantified via Hammett substituent constants (σₚ ≈ 0.06 for fluorine) and impacts nucleophilic aromatic substitution reactivity. Computational studies (DFT) or spectroscopic methods (¹⁹F NMR) are used to map electronic effects. For example, reduced basicity of the amine group due to fluorine’s inductive effect has been observed in related tetrahydronaphthylamine derivatives .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- Answer :

- Structural confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, with attention to coupling constants (e.g., J₆-F for fluorine-proton coupling in the ¹H NMR spectrum).

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) or UPLC-MS for trace impurities.

- Stereochemical analysis : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to distinguish (1S) from (1R) enantiomers .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., over-reduction or ring-opening) impact the yield of this compound during hydrogenation?

- Answer : Over-reduction of the aromatic ring can occur under high H₂ pressure (>5 bar) or prolonged reaction times, leading to fully saturated byproducts. Kinetic monitoring via in situ IR spectroscopy or GC-MS is advised to optimize hydrogenation duration. Ring-opening side reactions are mitigated by avoiding acidic conditions (e.g., using neutral solvents like ethyl acetate instead of methanol) .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated tetrahydronaphthylamine derivatives?

- Answer : Discrepancies often arise from variations in enantiomeric purity or solvent residues. Rigorous batch-to-batch characterization (e.g., ICP-MS for metal catalysts, Karl Fischer titration for water content) is essential. Comparative studies using isogenic cell lines or standardized assay protocols (e.g., CEREP panels) can clarify structure-activity relationships (SAR) .

Q. How can computational modeling predict the metabolic stability of this compound?

- Answer : Density functional theory (DFT) predicts oxidation sites (e.g., C-H bonds α to the amine) vulnerable to cytochrome P450 metabolism. Molecular docking with CYP3A4 or CYP2D6 isoforms identifies potential metabolic hotspots. Experimental validation via liver microsome assays (human or rodent) quantifies intrinsic clearance rates .

Q. What role does fluorine play in modulating the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Answer : Fluorine enhances metabolic stability by blocking oxidation pathways (e.g., para-fluorine reduces CYP-mediated dealkylation). It also increases lipophilicity (logP ↑ by ~0.5), improving blood-brain barrier penetration in CNS-targeted studies. Comparative pharmacokinetic studies in rodent models show extended half-life (t½) for fluorinated derivatives .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Protocol :

Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C.

Monitor degradation via UPLC-MS at 0, 1, 7, and 30 days.

Identify degradation products (e.g., defluorination or ring oxidation) using HRMS/MS.

- Key parameters : Activation energy (Eₐ) calculations via Arrhenius plots predict shelf-life under accelerated conditions .

Q. What are best practices for resolving discrepancies in crystallographic data for fluorinated tetrahydronaphthylamine salts?

- Answer : Single-crystal X-ray diffraction (SCXRD) with low-temperature data collection (100 K) minimizes thermal motion artifacts. For hydrochloride salts, ensure stoichiometric HCl addition during crystallization to avoid polymorphic mixtures (e.g., Form I vs. Form II). Pair SCXRD with solid-state NMR (¹⁹F MAS NMR) to confirm fluorine positioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.